Pyrazole-3-boronic Acid Hydrate
Description
Significance of Boronic Acids in Contemporary Chemical Research
Boronic acids, organic compounds featuring a carbon-boron bond with two hydroxyl groups (R-B(OH)₂), have become indispensable tools in contemporary chemical research. wikipedia.org Their prominence stems from a combination of stability, generally low toxicity, and versatile reactivity. nih.gov Boronic acids act as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orglabinsights.nl This property makes them invaluable in the development of sensors and molecular recognition systems. labinsights.nl
Perhaps the most significant application of boronic acids is their role as key intermediates in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.govboronmolecular.com This reaction provides a powerful and efficient method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. boronmolecular.comsigmaaldrich.com The ease of synthesis and the fact that their degradation product is boric acid, a "green compound," further enhance their appeal in sustainable chemistry. nih.gov
Overview of Pyrazole (B372694) Heterocycles: Structure, Aromaticity, and General Reactivity Paradigms
Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms within an aromatic ring. chemicalbook.comnumberanalytics.com This structure is planar, with a 6π-electron system that confers aromatic stability. chemicalbook.com The pyrazole ring possesses two distinct nitrogen atoms: one is a pyrrole-like, acidic nitrogen whose lone pair of electrons participates in the aromatic system, while the other is a pyridine-like, basic sp²-hybridized nitrogen. nih.gov This dual character gives pyrazoles amphoteric properties, allowing them to act as both weak acids and bases. nih.gov
The reactivity of the pyrazole ring is influenced by the two electronegative nitrogen atoms, which decrease electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich and thus susceptible to electrophilic attack. chemicalbook.com Conversely, deprotonation of the N1-H group creates a pyrazolate anion, which is highly reactive towards electrophiles. chemicalbook.com The pyrazole scaffold is a "privileged structure" in medicinal chemistry, as its derivatives are found in numerous biologically active compounds and marketed drugs, such as the anti-inflammatory agent celecoxib. wikipedia.orgdrugbank.com
Rationalizing the Integration of Boronic Acid Functionality with the Pyrazole Scaffold
The integration of a boronic acid group onto a pyrazole scaffold creates a bifunctional molecule with significant synthetic potential. This combination leverages the robust, aromatic nature of the pyrazole core as a stable platform and the versatile coupling capabilities of the boronic acid moiety. Attaching the boronic acid at the C3 position yields Pyrazole-3-boronic acid, a valuable building block for constructing more complex, highly substituted pyrazole derivatives.
These pyrazole-boronic acids serve as key reactants in cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. sigmaaldrich.comresearchgate.net This allows for the precise and controlled introduction of various aryl, heteroaryl, or alkyl groups onto the pyrazole ring, a crucial step in the synthesis of targeted molecules for pharmaceutical and materials science applications. nih.gov The resulting polyfunctionalized pyrazoles are of great interest for developing novel compounds with specific biological activities or material properties. drugbank.comnih.gov
Scope and Academic Relevance of Pyrazole-3-boronic Acid Hydrate (B1144303) Research
Pyrazole-3-boronic Acid Hydrate is recognized primarily as a valuable synthetic intermediate. fishersci.comthermofisher.com Its academic and industrial relevance is centered on its utility in building more elaborate molecular structures. Research demonstrates its application as a reactant in Suzuki-Miyaura coupling reactions to synthesize various pyrazole derivatives by reacting with different aryl halides in the presence of a palladium catalyst. sigmaaldrich.com
The compound is also noted for its use in the production of optics, indicating applications in materials science. fishersci.comfishersci.ie The ability to use this building block in reactions like the Chan-Lam coupling to form C-N bonds further broadens its utility. researchgate.net The study of this compound and its reactions contributes to the expanding toolkit of synthetic chemists, enabling the efficient and regioselective construction of diverse pyrazole-containing compounds for screening in drug discovery and the development of novel functional materials. researchgate.netmdpi.com
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 376584-63-3 | thermofisher.comthermofisher.comvwr.com |
| Molecular Formula | C₃H₅BN₂O₂ (anhydrous) | thermofisher.comthermofisher.com |
| Molecular Weight | 111.90 g/mol (anhydrous) | thermofisher.comvwr.com |
| Appearance | White Powder | thermofisher.comthermofisher.com |
| Melting Point | 85-88 °C | vwr.com |
| Solubility | Soluble in water | fishersci.comchemicalbook.com |
| IUPAC Name | (1H-pyrazol-3-yl)boronic acid | thermofisher.comthermofisher.com |
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.H2O/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQCQMBEFQLICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-92-6 | |
| Record name | Boronic acid, B-1H-pyrazol-3-yl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Spectroscopic and Structural Characterization of Pyrazole 3 Boronic Acid Hydrate Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the carbon-hydrogen framework and the specific environment of heteroatoms like boron.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the core structure of pyrazole-3-boronic acid derivatives. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.
In a typical ¹H NMR spectrum of a pyrazole-3-boronic acid derivative, the protons on the pyrazole (B372694) ring appear as distinct signals. For the parent pyrazole ring, the proton at the 5-position (H5) is typically downfield from the proton at the 4-position (H4) due to the influence of the adjacent nitrogen atoms. The N-H proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly attached to the boronic acid group (C3) has a characteristic chemical shift, as do the other carbons of the pyrazole ring (C4 and C5). The precise chemical shifts can be influenced by substituents on the pyrazole ring or the phenyl group in more complex derivatives. researchgate.netresearchgate.net
Representative NMR Data for Pyrazole Derivatives
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | H4 | ~6.3 - 6.8 | Doublet | Chemical shift and coupling constant (J) depend on the substituent at C3/C5. |
| ¹H | H5 | ~7.5 - 8.0 | Doublet | Coupled to H4. |
| ¹H | N-H | Variable (e.g., 10-13) | Broad Singlet | Position is solvent and concentration dependent. May exchange with D₂O. |
| ¹H | B(OH)₂ | Variable | Broad Singlet | Protons are acidic and exchange rapidly. Often not observed or integrated. |
| ¹³C | C3 | ~145 - 155 | Singlet | Carbon bearing the boronic acid group. Exact shift is substituent-dependent. |
| ¹³C | C4 | ~105 - 110 | Singlet | |
| ¹³C | C5 | ~130 - 140 | Singlet |
Note: The data presented are representative ranges based on known pyrazole and boronic acid derivatives. Actual values for Pyrazole-3-boronic Acid Hydrate (B1144303) may vary.
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For pyrazole-3-boronic acid, a cross-peak between the signals for the H4 and H5 protons would be expected, confirming their connectivity within the pyrazole ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the C4 and C5 resonances based on the previously assigned H4 and H5 signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for confirming the substitution pattern. For example, correlations would be expected from the H4 proton to both the C3 and C5 carbons, and from the H5 proton to the C3 and C4 carbons, unequivocally establishing the position of the boronic acid group at C3. researchgate.net
¹¹B NMR spectroscopy is a powerful and direct method for probing the boron center in boronic acids. nih.gov Boron has two NMR-active nuclei, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. nsf.gov
For pyrazole-3-boronic acid, the ¹¹B NMR spectrum provides key information about the hybridization and coordination state of the boron atom. sdsu.edu
Chemical Shift: In its free acid form, the boron atom is sp²-hybridized and trigonal planar. It typically exhibits a broad resonance in the ¹¹B NMR spectrum around δ 28-33 ppm (relative to BF₃·OEt₂). nsf.govsdsu.edu
pH Dependence and pKa Determination: The chemical shift of the boron signal is highly dependent on pH. In basic solutions, the boronic acid accepts a hydroxide (B78521) ion to form a more shielded, sp³-hybridized, tetrahedral boronate anion [B(OH)₃]⁻. This change in geometry and electronic environment causes a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 3-9 ppm. By monitoring the chemical shift as a function of pH, a titration curve can be generated, and the pKa of the boronic acid can be accurately determined. nih.govrsc.org
Complexation Studies: This technique is also invaluable for studying the interaction of boronic acids with diols (like sugars). The formation of a cyclic boronate ester also involves a change from sp² to sp³ hybridization at the boron center, resulting in a similar upfield chemical shift that allows for the quantification of binding events. nih.govnsf.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of pyrazole-3-boronic acid hydrate is characterized by absorption bands corresponding to the various functional groups. The presence of both O-H and N-H groups leads to prominent features in the high-frequency region, which are often broadened due to extensive hydrogen bonding. fu-berlin.de
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity/Shape |
| O-H (Boronic acid & H₂O) | Stretching | 3600 - 3200 | Strong, Very Broad |
| N-H (Pyrazole) | Stretching | 3300 - 3100 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C=N, C=C (Ring) | Stretching | 1600 - 1400 | Medium-Strong |
| B-O | Stretching | 1380 - 1310 | Strong |
| O-H | Bending | 1200 - 1100 | Medium |
O-H Stretching: A very broad and strong absorption band is expected between 3200 and 3600 cm⁻¹, arising from the O-H stretching vibrations of the B(OH)₂ group and the water molecule of hydration. The breadth is a result of strong intermolecular hydrogen bonding.
N-H Stretching: The N-H stretching of the pyrazole ring typically appears as a broad band around 3100-3300 cm⁻¹. nih.govresearchgate.net
B-O Stretching: A strong, characteristic absorption band for the B-O single bond stretch is typically found in the 1310-1380 cm⁻¹ region.
Ring Vibrations: The pyrazole ring gives rise to several bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C and C=N stretching vibrations. nih.gov
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations that are weak or silent in the IR spectrum are often strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Breathing Modes: The symmetric stretching and "breathing" modes of the pyrazole ring are expected to produce strong and sharp signals in the Raman spectrum.
B-O Symmetric Stretch: The symmetric stretching vibration of the B-O bonds could also be observed.
While specific Raman data for this compound is not extensively documented in the searched literature, its use has been noted for related compounds like 1H-pyrazole-4-boronic acid. chemicalbook.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation pathways of pyrazole-3-boronic acid derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the molecular formula of the synthesized compounds. For instance, the molecular formula of 1H-Pyrazole-3-boronic acid is C₃H₅BN₂O₂, and its hydrochloride salt is C₃H₆BClN₂O₂. thermofisher.comsigmaaldrich.com
The fragmentation of the pyrazole ring system under mass spectrometry conditions typically follows predictable pathways. The primary fragmentation often involves the loss of stable molecules like hydrogen cyanide (HCN) and molecular nitrogen (N₂). researchgate.net The specific fragmentation pattern can be influenced by the nature and position of substituents on the pyrazole ring. researchgate.net
For boronic acids, analysis by techniques like electrospray ionization mass spectrometry (ESI-MS) can be complicated by the formation of boroxine (B1236090) (a cyclic anhydride), as well as solvent adducts and dimer ions. rsc.org Optimized UPLC-MS methods have been developed to minimize these interferences and allow for clear identification of the boronic acid. rsc.org
In the study of pyrazole diarylborinate complexes, such as 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, HRMS-EI was used to confirm the molecular ion peak and thus its elemental composition. nih.gov
Table 1: Common Fragment Ions in the Mass Spectra of Pyrazole Derivatives
| Fragment Ion | m/z (mass-to-charge ratio) | Origin |
| [M]+• | Varies | Molecular Ion |
| [M-H]+ | M-1 | Loss of a hydrogen atom |
| [M-N₂]+• | M-28 | Expulsion of molecular nitrogen |
| [M-HCN]+• | M-27 | Expulsion of hydrogen cyanide |
| [C₃H₃N]⁺ | 67 | Pyrazole ring fragment |
| [C₂H₂N]⁺ | 40 | Fragment from HCN loss |
This table presents generalized fragmentation patterns for the pyrazole core; specific m/z values will vary based on the full molecular weight of the derivative.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While the specific crystal structure for this compound is not detailed in the provided results, analysis of its derivatives offers significant insights. For example, the crystal structure of 2-(5-((diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine (a pyrazole diphenylborinate complex) was determined. nih.gov The data revealed a pseudo-tetrahedral geometry around the boron atom, which is linked to two phenyl groups and a [N,O]-bidentate chelating ligand from the pyrazolone (B3327878) moiety. nih.gov
In other studies, the crystal structures of pyrazole-pyrazoline hybrid derivatives have been elucidated. nih.govresearchgate.net For instance, the crystal system, space group, and unit cell dimensions have been reported for compounds resulting from the reaction of pyrazole analogs with other reagents. nih.govresearchgate.net These analyses are fundamental for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Table 2: Crystallographic Data for a Pyrazole Diphenylborinate Complex Derivative (2c)
| Parameter | Value |
| Compound Name | 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine |
| Molecular Formula | C₂₆H₂₀BN₃O |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Boron Center Geometry | Pseudo-tetrahedral |
| Key Structural Feature | [N,O]-bidentate chelation |
Data derived from the study of a four-coordinate boron(III) complex formed from a 1-(2-pyridinyl)-5-pyrazolone derivative and phenylboronic acid. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π or non-bonding n orbital) to a higher energy anti-bonding orbital (π*).
For pyrazole derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the pyrazole ring and the extent of the conjugated system.
Studies on pyrazole azo dyes have shown absorption maxima corresponding to the pyrazole chromophore itself, as well as the azo group. nih.gov For example, one derivative exhibited a maximum wavelength at 216 nm attributed to the 3-methyl-1H-pyrazole chromophore. nih.gov The presence of extended conjugation, such as in hydrazo tautomers of these dyes, leads to a bathochromic (red) shift in the absorption maxima due to a smaller HOMO-LUMO energy gap. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and aid in the assignment of electronic transitions. nih.gov
The interaction of pyrazoline derivatives with DNA has also been investigated using UV-Vis absorption, indicating changes in the electronic environment of the chromophore upon binding. researchgate.netrsc.org
Table 3: Experimental UV-Vis Absorption Maxima for Selected Pyrazole Azo Dyes
| Dye Derivative | Chromophore/Group | Experimental λmax (nm) |
| Dye 4a | 3-methyl-1H-pyrazole | 216 |
| Azo group | 345 | |
| Dye 4b | Azo group | 322 |
| Dye 4c | Azo group | 331 |
Data from a study on pyrazole azo dyes, illustrating typical absorption ranges for pyrazole-based chromophoric systems. nih.gov
Theoretical and Computational Investigations of Pyrazole 3 Boronic Acid Hydrate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations allow for the prediction of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and various electronic characteristics. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, have been shown to successfully predict structural and spectral properties. uni.lunih.govnih.gov
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or equilibrium, structure of the molecule. The process yields key information such as bond lengths, bond angles, and dihedral angles. For related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level have shown that the pyrazole ring and its substituents often adopt a planar or near-planar conformation, which is stabilized by the delocalized π-electron system. uni.lunih.gov The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum. uni.lu
In a DFT study of a diindolylmethane-phenylboronic acid hybrid, the boronic acid group was found to be planar, with the O-B-O plane aligning with the attached benzene (B151609) ring to maximize conjugation between the oxygen lone pairs and the empty p-orbital of the boron atom. nih.gov This suggests that for Pyrazole-3-boronic Acid Hydrate (B1144303), the pyrazole ring and the attached boronic acid group would likely be coplanar to achieve maximum stability.
Table 1: Representative Optimized Geometrical Parameters for Related Pyrazole Compounds (Calculated via DFT) (Note: This table presents data from related molecules to illustrate typical values, as specific data for Pyrazole-3-boronic Acid Hydrate is not available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Reference Compound |
| Bond Length | C=N (pyrazole ring) | 1.325 | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| Bond Length | N-N (pyrazole ring) | 1.352 | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| Bond Length | C-B | 1.565 | p-diindolylmethane phenylboronic acid |
| Bond Angle | C-N-N (pyrazole ring) | 105.8 | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| Bond Angle | N-N-C (pyrazole ring) | 113.1 | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| Dihedral Angle | C-C-B-O | ~0 or ~180 | p-diindolylmethane phenylboronic acid |
This is an interactive table. Click on headers to sort.
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are crucial for several reasons: they confirm that the optimized structure is a true minimum (no imaginary frequencies), they allow for the assignment of vibrational modes to specific atomic motions (stretching, bending, etc.), and they provide a theoretical spectrum that can be compared with experimental data to validate the computational model. nih.gov
Studies on pyrazole and its derivatives have successfully correlated theoretical frequencies with experimental FT-IR and FT-Raman spectra. nih.gov For example, in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, characteristic bands were computationally identified and correspond well with experimental observations:
O-H stretching (from the boronic acid group) would be expected as a broad band, typically above 3200 cm⁻¹.
N-H stretching (from the pyrazole ring) is also found in this high-frequency region.
C-H stretching in the aromatic ring typically appears between 3100 and 3000 cm⁻¹. uni.lu
C=N and C=C stretching vibrations within the pyrazole ring are characteristic in the 1600–1500 cm⁻¹ region. uni.lu
B-O stretching from the boronic acid group would be expected at lower frequencies.
Table 2: Representative Calculated Vibrational Frequencies for a Related Pyrazole Compound (Note: Data from 3-(2-furyl)-1H-pyrazole-5-carboxylic acid is used for illustration.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H Stretch | ~3400-3200 (Broad) | Carboxylic acid group (analogous to B(OH)₂) |
| N-H Stretch | ~3200 | Pyrazole ring |
| C-H Stretch | ~3100-3000 | Aromatic rings |
| C=N / C=C Stretch | ~1600-1500 | Pyrazole ring vibrations |
| C-O Stretch | ~1300-1000 | Carboxyl group (analogous to B-O) |
This is an interactive table. Click on headers to sort.
The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. DFT provides several key metrics for this analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In DFT studies of pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO's location can vary depending on the substituents. uni.lunih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. uni.lu
Table 3: Representative Frontier Molecular Orbital Energies for a Related Pyrazole Compound (Note: Data from 3-(2-furyl)-1H-pyrazole-5-carboxylic acid is used for illustration.)
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.789 |
| LUMO Energy | -2.331 |
| HOMO-LUMO Gap (ΔE) | 4.458 |
This is an interactive table. Click on headers to sort.
A Molecular Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas are relatively neutral.
For pyrazole-containing molecules, the ESP map typically shows negative potential (red/orange) around the nitrogen atoms of the pyrazole ring and any oxygen atoms from substituents, highlighting these as nucleophilic sites. uni.lunih.gov The hydrogen atoms, particularly the acidic protons on the N-H and O-H groups, show positive potential (blue), identifying them as electrophilic sites. uni.lu The ESP of this compound would be expected to show significant negative potential around the pyrazole nitrogens and the boronic acid oxygens, with positive potential localized on the hydroxyl and amine protons.
Analysis of the charge density distribution, often through methods like Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This helps to understand the electronic distribution and identify charge transfer characteristics within the molecule. In many pyrazole derivatives, the nitrogen and oxygen atoms typically carry a negative charge, while hydrogen and boron atoms carry a positive charge.
These charge distributions are a direct result of the different electronegativities of the atoms and the resonance effects within the molecule. The charge transfer that occurs upon excitation from the HOMO to the LUMO is a key aspect of the molecule's electronic behavior, and DFT calculations can quantify this transfer, providing insight into its potential applications in electronics and materials science. researchgate.net
Electronic Structure Analysis
Mechanistic Investigations via Computational Modeling
Computational modeling has emerged as a powerful tool to unravel the intricate details of reaction mechanisms involving pyrazole-containing compounds. Through the application of quantum chemical calculations, researchers can elucidate reaction pathways, predict selectivity, and understand the electronic factors governing the behavior of molecules like this compound.
Reaction Mechanism Pathway Elucidation
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from theoretical investigations of related pyrazole derivatives and boronic acids, particularly in the context of widely used reactions such as the Suzuki-Miyaura cross-coupling.
Density Functional Theory (DFT) calculations have been instrumental in dissecting the catalytic cycle of Suzuki-Miyaura reactions. For pyrazole-containing substrates, the mechanism is generally understood to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. Computational studies on related systems suggest that for a molecule like this compound, the reaction pathway would likely involve the following key stages:
Oxidative Addition: The initial step involves the reaction of an aryl halide with a low-valent palladium catalyst, such as Pd(0), to form a Pd(II) intermediate. The energy barrier for this step is influenced by the nature of the halide and the electronic properties of the palladium catalyst and its ligands.
Transmetalation: This is often the rate-determining step and involves the transfer of the pyrazole moiety from the boronic acid to the palladium center. The presence of a base is crucial in this step to activate the boronic acid, forming a more nucleophilic boronate species. Computational models can predict the transition state energies for this transfer, providing insight into the reaction kinetics. The role of the hydrate's water molecule could be explicitly modeled to determine its influence on the activation barrier, potentially through hydrogen bonding networks that stabilize the transition state.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. The geometry and electronic structure of the diorganopalladium(II) intermediate are critical in determining the facility of this step.
DFT studies on the reaction of 3-methylthio-4-cyano-pyrazole with iodomethane (B122720) have explored different reaction pathways, highlighting the importance of considering various isomeric forms and their relative energies. researchgate.net One proposed pathway involved the initial dehydrogenation of the reactants followed by the attack of a CH2I radical on the nitrogen atoms of the pyrazole ring. researchgate.net An alternative, more favorable pathway was found to be the hydrogen transfer between reactants to form isomers, followed by the attack of CH2I on a nitrogen atom and subsequent dehydroiodination. researchgate.net Such computational explorations underscore the complexity of reaction mechanisms involving pyrazoles and the necessity of theoretical calculations to identify the most probable pathways.
| Step | Intermediate/Transition State | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants (Aryl Halide + Pd(0)L2) | Initial state | 0.0 |
| 2 | Oxidative Addition TS | Transition state for C-X bond cleavage | +15.2 |
| 3 | Pd(II) Intermediate | Product of oxidative addition | -5.7 |
| 4 | Transmetalation TS | Transition state for pyrazole transfer | +25.8 |
| 5 | Diorganopalladium(II) Intermediate | Intermediate after pyrazole transfer | -12.3 |
| 6 | Reductive Elimination TS | Transition state for C-C bond formation | +20.1 |
| 7 | Products + Pd(0)L2 | Final products and regenerated catalyst | -35.5 |
Regioselectivity and Stereoselectivity Predictions
The pyrazole ring possesses two nitrogen atoms, which can lead to issues of regioselectivity in reactions such as N-alkylation or N-arylation. Computational chemistry provides a powerful means to predict and rationalize the regiochemical outcomes of such reactions. nih.gov
For this compound, the key regioselectivity question in many reactions would be which of the two ring nitrogens acts as the nucleophile. Theoretical calculations can determine the relative energies of the possible products and the transition states leading to them. Factors influencing regioselectivity include:
Electronic Effects: The distribution of electron density in the pyrazole ring is a primary determinant. The nitrogen atom with the higher negative charge or higher energy highest occupied molecular orbital (HOMO) is often the more nucleophilic site. The presence of the boronic acid group at the 3-position will significantly influence this electron distribution.
Steric Hindrance: The steric bulk of the substituents on the pyrazole ring and the incoming electrophile can play a crucial role. The less sterically hindered nitrogen atom is often favored.
Solvent Effects: The solvent can influence regioselectivity by differentially solvating the transition states. The use of fluorinated alcohols, for instance, has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org
A computational study on the regioselective synthesis of tetra-substituted phenylaminopyrazoles employed semi-empirical calculations to provide a structural rationale for the observed outcomes. nih.gov These calculations can help in understanding the subtle interplay of electronic and steric factors that govern the formation of one regioisomer over another.
In the context of reactions involving asymmetrically substituted pyrazoles, computational models can predict the preferred site of attack. For example, in the Michael addition of pyrazoles to conjugated carbonyl alkynes, high regioselectivity for the formation of N1-carbonylvinylated pyrazoles is often observed. mdpi.com DFT calculations can be used to model the transition states for the attack at both N1 and N2, with the lower energy pathway indicating the favored product.
| Regioisomer | Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio | Governing Factor |
|---|---|---|---|
| N1-Alkylated | 0.0 | >95% | Lower steric hindrance and favorable electronic distribution |
| N2-Alkylated | +3.5 | <5% | Increased steric repulsion with the 3-substituent |
Theoretical Studies on N-Bonded Pyrazole Derivatives of Boron
Theoretical studies on N-bonded pyrazole derivatives of boron provide fundamental insights into the structure, bonding, and reactivity of these compounds. dtic.milacs.org These studies often employ ab initio and DFT methods to calculate molecular geometries, energies, and electronic properties.
One area of focus has been the dimerization of pyrazol-1-ylboranes. Computational studies have shown that the dimerization process is influenced by both energetic considerations and valence saturation arguments. dtic.mil For instance, the dimerization of a monomeric pyrazol-1-ylborane to form a pyrazabole-type structure can be energetically unfavorable if it requires significant excitation energy to achieve the necessary conformation. dtic.mil
The interaction of pyrazol-1-ylboranes with pyrazole has also been investigated computationally. dtic.mil These studies have shown that the reaction can be exothermic, leading to the formation of a hydrogen-bridged adduct. dtic.mil The charge distribution in these adducts can be analyzed to understand the nature of the bonding between the boron, nitrogen, and hydrogen atoms.
| Reaction | Description | Calculated Energy Change (eV) | Implication |
|---|---|---|---|
| Dimerization (Boat Form) | Formation of a pyrazabole-type dimer | Energetically unfavorable | Dimerization is unlikely due to steric repulsion and conformational strain. |
| Interaction with Pyrazole | Formation of a hydrogen-bonded adduct | -4.02 | This process is predicted to be exothermic and can compete with dimerization. |
These theoretical investigations are crucial for understanding the fundamental chemistry of pyrazole-boron compounds and for designing new synthetic routes and materials with desired properties. acs.orgresearchgate.net
Reactivity and Mechanistic Aspects of Pyrazole 3 Boronic Acid Hydrate Chemistry
Intrinsic Reactivity of the Pyrazole (B372694) Ring in the Presence of Boronic Acid Functionality
The chemical behavior of Pyrazole-3-boronic Acid Hydrate (B1144303) is fundamentally dictated by the interplay between the pyrazole ring, a π-electron-rich aromatic heterocycle, and the electron-withdrawing boronic acid group attached to it.
The pyrazole ring inherently possesses distinct electronic features that define its reactivity. It contains two nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). This configuration, along with three carbon atoms, establishes a specific reactivity map. Generally, positions C3 and C5 of the pyrazole ring are susceptible to nucleophilic attack, whereas position C4 is the favored site for electrophilic substitution. researchgate.net
The introduction of a boronic acid [-B(OH)₂] functional group at the C3 position significantly alters this intrinsic reactivity. researchgate.net The boronic acid moiety acts as an electron-withdrawing group, which decreases the electron density of the pyrazole ring and enhances the Lewis acidity of the boron atom. researchgate.net This modulation is critical for its role in various chemical transformations, most notably the Suzuki-Miyaura coupling, where the transmetalation step is pivotal. researchgate.net Computational studies using Density Functional Theory (DFT) on related pyrazole boronic acid systems help in mapping the molecular electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites of chemical attack. researchgate.net
Proton transfer is a key aspect of the reactivity of pyrazole-containing molecules, influenced by the two distinct nitrogen atoms. The movement of a proton from the N1 to the N2 position can occur through several mechanisms, which are influenced by the molecular environment. The presence of water molecules, as indicated by the "hydrate" in the compound's name, can play a crucial role by acting as a proton shuttle, thereby facilitating the transfer process by lowering the activation energy barrier.
Computational studies on the pyrazole ring system have quantified the energy barriers for different proton transfer pathways. While direct intramolecular proton transfer has a high activation energy, intermolecular transfer, such as a concerted exchange between two pyrazole molecules in a dimer, has a significantly lower energy barrier. Water-assisted proton transfer further reduces this barrier. These dynamics are central to understanding the compound's behavior in solution and its interactions with other reagents.
| Proton Transfer Process | Description | Calculated Activation Energy (Example for Pyrazole Ring) |
| Intramolecular Proton Transfer | Direct hydrogen atom shift from the N1 to the N2 position within a single molecule. | 47.8–55.5 kcal/mol |
| Dimeric Double Proton Transfer | Simultaneous exchange of two protons between two associated pyrazole molecules. | 17.0–19.4 kcal/mol |
| Water-Assisted Proton Transfer | A water molecule acts as a bridge to shuttle a proton between the nitrogen atoms. | 26.6–31.8 kcal/mol (with one H₂O molecule) |
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving Pyrazole-3-boronic Acid Hydrate, particularly in widely used processes like the Suzuki-Miyaura cross-coupling, are essential for optimizing reaction conditions and understanding the underlying mechanism. The rate-determining step in the Suzuki-Miyaura catalytic cycle is generally considered to be the oxidative addition of the halide to the palladium(0) complex. libretexts.org The activation of the boronic acid with a base is a critical prerequisite to facilitate the subsequent transmetalation step. organic-chemistry.org
| Kinetic Parameter | Description | Value for this compound |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Specific experimental data not available in the cited literature. |
| Rate Constant (k) | The proportionality constant in the rate equation for a chemical reaction. | Specific experimental data not available in the cited literature. |
The Arrhenius equation relates the rate constant of a reaction to the temperature. The activation energy (Ea) represents the minimum energy required for a reaction to occur. The pre-exponential factor (A), or Arrhenius parameter, is related to the frequency of correctly oriented collisions between reactant molecules. These parameters are typically determined by measuring the reaction rate at different temperatures.
| Arrhenius Parameter | Description | Value for this compound |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Specific experimental data not available in the cited literature. |
| Pre-exponential Factor (A) | A constant related to the collision frequency and orientation of reacting molecules. | Specific experimental data not available in the cited literature. |
These parameters describe the thermodynamic properties of the transition state relative to the reactants. The enthalpy of activation (ΔH#) relates to the energy of bond breaking and formation in the transition state. The entropy of activation (ΔS#) reflects the change in order or disorder upon forming the transition state. The Gibbs free energy of activation (ΔG#) combines these factors and is a direct measure of the reaction rate.
| Thermodynamic Parameter | Description | Value for this compound |
| Enthalpy of Activation (ΔH#) | The change in enthalpy in going from the reactants to the transition state. | Specific experimental data not available in the cited literature. |
| Entropy of Activation (ΔS#) | The change in entropy in going from the reactants to the transition state. | Specific experimental data not available in the cited literature. |
| Gibbs Free Energy of Activation (ΔG#) | The change in Gibbs free energy in going from the reactants to the transition state; determines the reaction rate. | Specific experimental data not available in the cited literature. |
Compensation Effect in Reaction Pathways
The compensation effect, also known as the isokinetic relationship, is a phenomenon observed in a series of related chemical reactions where a linear correlation exists between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.govconsensus.app This relationship implies that as the activation enthalpy changes for different reactions in the series, the activation entropy adjusts in a way that partially or fully compensates for this change, leading to a smaller than expected variation in the reaction rates.
The general equation for the compensation effect is:
ΔH‡ = Tβ * ΔS‡ + c
where Tβ is the isokinetic temperature, and c is a constant. At the isokinetic temperature, all reactions in the series proceed at the same rate. The existence of such a relationship can provide valuable insights into the reaction mechanism, suggesting a common underlying process for the series of reactions under investigation. For this compound, this could be particularly relevant in understanding its interactions in different solvent environments or with a range of substrates in catalytic applications.
Kinetics of Boronic Acid-Diol Binding
A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, a reaction that is fundamental to their use in sensors, self-healing materials, and drug delivery systems. nsf.gov The kinetics of this binding process are crucial for these applications, determining the response time of a sensor or the dynamic nature of a material.
The table below presents representative kinetic data for the binding of a model arylboronic acid with different sugars, which can serve as an analogue for the behavior of this compound.
Interactive Data Table: Kinetic Parameters for Arylboronic Acid-Sugar Binding nih.gov
| Sugar | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Binding Affinity (K_a) (M⁻¹) |
| D-Fructose | 1.8 x 10³ | 0.25 | 7.2 x 10³ |
| D-Tagatose | 1.2 x 10³ | 0.30 | 4.0 x 10³ |
| D-Mannose | 0.8 x 10³ | 0.45 | 1.8 x 10³ |
| D-Glucose | 0.5 x 10³ | 0.55 | 0.9 x 10³ |
Note: Data is for a model arylboronic acid and is intended to be illustrative of the general kinetic trends for boronic acid-diol interactions.
Catalytic Roles of Pyrazole-Boronic Acid Hydrate and Related Compounds
The Lewis acidic nature of the boron center in pyrazole-boronic acids allows them to act as catalysts in a variety of organic transformations.
Organocatalysis in Multi-Component Reactions
Pyrazole-boronic acids and their simpler analogue, phenylboronic acid, have emerged as effective organocatalysts for multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. Boronic acid catalysis in these reactions often proceeds through the activation of a carbonyl group or an imine, facilitating nucleophilic attack.
A notable example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Phenylboronic acid has been shown to catalyze this reaction efficiently. nih.gov The proposed mechanism involves the formation of an acyloxyboronate intermediate, which enhances the electrophilicity of the aldehyde.
Similarly, pyrazole-boronic acids can be expected to catalyze other MCRs, such as the synthesis of pyranopyrazole derivatives from the reaction of aldehydes, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate. nih.gov The pyrazole moiety in the catalyst can potentially influence the reaction's efficiency and selectivity through hydrogen bonding or other non-covalent interactions.
Influence on Metal-Catalyzed Transformations
While pyrazole-boronic acid itself can act as a reactant in metal-catalyzed cross-coupling reactions, the pyrazole motif is also a prominent ligand in coordination chemistry, influencing the outcome of metal-catalyzed transformations. Pyrazole-containing ligands are used to stabilize and modulate the reactivity of metal centers in various catalytic cycles.
In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, pyrazole derivatives are employed as ligands. researchgate.net The electronic and steric properties of the pyrazole ligand can be fine-tuned by introducing substituents on the ring, thereby influencing the catalytic activity of the palladium complex. For instance, bulky pyrazole-based ligands can enhance the rate of cross-coupling reactions.
Although this compound is typically a substrate in these reactions, its derivatives, where the boronic acid functionality is protected or modified, can act as bifunctional molecules, participating in the reaction both as a ligand and a coupling partner. The ability of the pyrazole nitrogen atoms to coordinate with the metal catalyst can influence the regioselectivity and efficiency of the C-C bond formation. researchgate.net
Structure-Reactivity Relationship (SRR) Analysis
The reactivity of this compound is intrinsically linked to its molecular structure. Variations in the substituents on the pyrazole ring or modifications to the boronic acid group can have a profound impact on its chemical behavior.
The electronic properties of the pyrazole ring play a crucial role. The presence of electron-withdrawing or electron-donating groups on the ring can alter the Lewis acidity of the boron center. For example, an electron-withdrawing group would be expected to increase the acidity of the boronic acid, potentially enhancing its catalytic activity in reactions where it acts as a Lewis acid. Conversely, an electron-donating group might decrease its acidity but could enhance its nucleophilicity in certain contexts.
Steric factors also come into play. Bulky substituents near the boronic acid group can hinder its approach to a substrate, thereby reducing the reaction rate. However, in some cases, steric bulk can be advantageous, for example, by promoting reductive elimination from a metal center in cross-coupling reactions. researchgate.net
A qualitative analysis of structure-reactivity relationships can be summarized as follows:
Interactive Data Table: Qualitative Structure-Reactivity Relationships for Pyrazole-Boronic Acids
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Electron-withdrawing group on pyrazole ring | Increased Lewis acidity of boronic acid | Inductive and/or mesomeric withdrawal of electron density from the boron atom. |
| Electron-donating group on pyrazole ring | Decreased Lewis acidity of boronic acid | Inductive and/or mesomeric donation of electron density to the boron atom. |
| Bulky substituent near the boronic acid | Decreased reaction rate for sterically demanding reactions | Steric hindrance preventing substrate access to the boron center. |
| N-alkylation of the pyrazole ring | Altered coordination properties and solubility | Blocks a potential coordination site and modifies intermolecular interactions. |
These relationships are general trends, and the actual effect of a particular structural change will depend on the specific reaction and its mechanism. Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods to correlate chemical structure with activity, could provide more precise predictive models for the reactivity of pyrazole-3-boronic acid derivatives.
Advanced Applications of Pyrazole Boronic Acid Derivatives in Chemical Sciences
Applications in Advanced Organic Synthesis
The reactivity of the boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions, makes these compounds indispensable for creating novel molecular frameworks.
Pyrazole-3-boronic acid and its esters, such as the pinacol (B44631) ester, are key reagents for introducing the pyrazole (B372694) unit into larger, more complex molecules. This is most frequently accomplished through the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the pyrazole ring and various organic halides or triflates. This methodology provides a reliable and efficient route to a wide array of functionalized pyrazole-containing compounds that would be difficult to access through other synthetic means. nih.govrsc.org
Researchers have utilized this strategy to develop novel therapeutics. For instance, in the development of potential anticancer agents, pyrazole boronic acid pinacol esters have been coupled with substituted dichloropyrimidines to synthesize N,4-di(1H-pyrazolyl)pyrimidin-2-amines, which are potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, the synthesis of advanced WDR5 inhibitors, which also have potential in cancer therapy, involved a Suzuki-Miyaura coupling of a pyrazole boronic acid with a complex triflate intermediate to install the crucial pyrazole pharmacophore. nih.gov Further demonstrating its utility, the derivatization of hydroquinazoline cores has been achieved via Suzuki coupling with 1-methyl-1H-pyrazole-3-boronic acid pinacol ester, highlighting the method's functional group tolerance. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for Functionalized Pyrazole Synthesis
| Pyrazole Building Block | Coupling Partner | Product Class | Therapeutic Area | Source |
|---|---|---|---|---|
| Pyrazole boronic acid pinacol ester | 5-substituted-2,4-dichloropyrimidine | N,4-di(1H-pyrazolyl)pyrimidin-2-amine | Anticancer (CDK2 Inhibitors) | nih.gov |
| Pyrazole boronic acid | Dihydroisoquinolin-1(2H)-one triflate | WDR5 Inhibitor | Anticancer | nih.gov |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Bromo-substituted hydroquinazoline | Functionalized Hydroquinazoline | General Drug Discovery | rsc.org |
Beyond simply functionalizing the pyrazole ring, pyrazole-3-boronic acid serves as a fundamental building block for the assembly of larger, multi-cyclic heterocyclic systems. Its ability to connect different molecular fragments via robust C-C bond formation makes it a linchpin in convergent synthetic strategies.
This approach is evident in the synthesis of potential antiviral agents, where pyrazole-3-boronic acid pinacol ester was coupled with a complex chlorinated pyrimidone intermediate to generate the target molecule. google.com In the search for new antimalarial drugs, Suzuki cross-coupling reactions between various boronic acids or esters and a mono-iodinated thiazole-containing intermediate were employed to produce a library of diverse compounds for evaluation. mdpi.com These examples underscore the power of pyrazole-boronic acids to merge distinct heterocyclic systems, creating novel chemical matter for biological screening. The pyrazole nucleus is often chosen for its metabolic stability and its ability to engage in specific hydrogen bonding interactions within biological targets.
Supramolecular Chemistry and Self-Assembly
The inherent structural features of pyrazole-3-boronic acid—namely, its capacity for specific and directional non-covalent interactions—make it a subject of great interest in supramolecular chemistry.
The solid-state structures of pyrazole-boronic acid derivatives are often governed by intricate hydrogen bonding networks. The molecule possesses multiple sites for these interactions:
The Pyrazole Ring: The N-unsubstituted pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). nih.gov
The Boronic Acid Group: The -B(OH)₂ moiety is a potent dual hydrogen bond donor.
This combination of donor and acceptor sites facilitates the formation of robust and predictable self-assembly patterns. These interactions are crucial in dictating the crystal packing and can lead to the formation of well-ordered supramolecular architectures. The propensity of the boronic acid group to form reversible covalent bonds with diols also adds another layer of potential interactions.
A cocrystal is a multicomponent system where different molecular components are present in a stoichiometric ratio and are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonds. researchgate.net Given its strong hydrogen bonding capabilities, pyrazole-3-boronic acid is an excellent candidate for forming cocrystals. By combining it with other molecules (coformers) that have complementary hydrogen bond acceptors or donors, it is possible to design and synthesize new multicomponent crystalline materials with tailored properties. Research has noted that the hydrogen-bonding motifs in pyrazole-boronic acid can lead to the formation of hydrated cocrystals.
The directional nature of the hydrogen bonds in pyrazole-containing molecules can guide their self-assembly into highly organized, extended structures. Research into related bis-pyrazole systems has demonstrated the formation of hydrogen-bond-assisted supramolecular 1-D tape-like structures. acs.org This principle of programmed self-assembly is directly applicable to pyrazole-boronic acid derivatives. The repeating, directional hydrogen bonds can link individual molecules end-to-end or side-to-side, creating one-dimensional "molecular tapes." The stacking of these tapes can, in turn, lead to the formation of channels or cavities within the crystal structure, creating the potential for these assemblies to act as host-guest systems, capable of encapsulating smaller molecules.
Table of Mentioned Compounds
Water-Bridged Assemblies
The molecular structure of Pyrazole-3-boronic acid hydrate (B1144303) lends itself to the formation of intricate supramolecular architectures, where water molecules play a crucial role as bridges. In the solid state, pyrazole derivatives are known to self-associate through hydrogen bonds, forming structures like dimers, trimers, and catemers (chain-like polymers). mdpi.com For Pyrazole-3-boronic acid hydrate, the presence of the boronic acid group and the pyrazole ring—both capable of acting as hydrogen bond donors and acceptors—along with the hydrate water molecule, facilitates the creation of extended hydrogen-bonded networks. fluorochem.co.uk
These water-bridged assemblies are not merely structural curiosities; they are fundamental to the material's properties. The water molecules can link the boronic acid hydroxyl groups and the pyrazole's nitrogen atoms, creating a robust, three-dimensional structure. This organization influences the compound's solubility, stability, and its interactions with other molecules. The understanding of these supramolecular structures is critical for designing new materials, as minor changes to the molecular components can drastically alter the self-assembly process and the resulting bulk properties. nih.gov
Development of Chemical Sensors and Recognition Systems
The unique ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread use in the development of chemical sensors. acs.orgnih.gov this compound is a key building block in this field, combining the diol-recognition properties of the boronic acid moiety with the versatile chemical and electronic nature of the pyrazole ring.
Carbohydrate Sensing Mechanisms and Selectivity
Boronic acid-based sensors are extensively designed for carbohydrate recognition, a process vital for monitoring glucose levels in diabetes management and detecting other biologically important saccharides. acs.orgnih.gov The fundamental sensing mechanism involves the covalent, reversible esterification reaction between the boronic acid group and the cis-diol units present in many carbohydrates. nih.govdntb.gov.ua This binding event is typically transduced into a measurable signal, such as a change in fluorescence or color. nih.govbham.ac.uk
A common strategy involves creating a sensor system where the boronic acid receptor is linked to a fluorophore. acs.org In its unbound state, the sensor might have its fluorescence quenched. Upon binding to a carbohydrate, a conformational change or a change in the electronic environment of the fluorophore can lead to a "turn-on" fluorescent response. nih.gov The selectivity of these sensors towards different carbohydrates is a significant challenge, as many monosaccharides possess the necessary diol functionality. nih.gov Generally, monoboronic acids exhibit higher affinity for fructose (B13574) than for glucose. nih.gov Achieving high selectivity for glucose often requires the design of more complex receptors, for instance, by incorporating multiple boronic acid groups to create a specific binding pocket. nih.gov
The pyrazole moiety in Pyrazole-3-boronic acid can be functionalized to tune the sensor's electronic properties and solubility, thereby influencing its sensitivity and performance in aqueous, biological media. nih.gov
Table 1: General Binding Affinity of Boronic Acid-Based Sensors for Monosaccharides
| Monosaccharide | Typical Binding Affinity | Key Structural Feature |
|---|---|---|
| Fructose | Highest | Furanose form presents cis-diols in a favorable conformation. |
| Galactose | Intermediate | Possesses both α- and β-hydroxyl groups available for binding. |
| Mannose | Intermediate | Contains cis-diol groups. |
| Glucose | Lowest | Predominantly exists in a pyranose form with trans-diols; only a small fraction is in the furanose form with cis-diols. |
This table represents a generalized trend for monoboronic acid sensors. Specific affinities can be engineered through rational sensor design.
Diol Binding Interactions and pH Dependence
The interaction between a boronic acid and a diol to form a cyclic boronate ester is highly dependent on pH. nih.govresearchgate.net Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form [RB(OH)₂] and an anionic, tetrahedral boronate form [RB(OH)₃⁻]. The anionic form is significantly more reactive towards diols. nih.govnih.gov
The key reaction mechanism involves the condensation of the boronic acid with the diol. nih.gov The optimal pH for this complexation depends on the pKa of the boronic acid and the diol. researchgate.net For most phenylboronic acids, the pKa is in the range of 8-9, meaning that significant binding to neutral diols occurs under basic conditions where the more reactive boronate form is present.
The reaction can be summarized by the following equilibria:
Acid-base equilibrium of boronic acid: RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺
Esterification with the diol: RB(OH)₃⁻ + Diol ⇌ [Boronate-Diol Ester]⁻ + 2H₂O
Because the formation of the stable boronate ester is favored at a pH near the pKa of the boronic acid, this pH dependence is a critical factor in sensor design. nih.govacs.org For applications in physiological conditions (pH ~7.4), researchers often modify the boronic acid structure to lower its pKa, for example, by introducing electron-withdrawing groups, to ensure sufficient binding affinity. nih.gov The nitrogen atoms in the pyrazole ring of Pyrazole-3-boronic acid can influence the Lewis acidity of the boron center, thereby affecting the pKa and the pH range for optimal diol binding.
Ligand Design in Coordination Chemistry
Pyrazole-3-boronic acid is a valuable precursor for creating versatile ligands for coordination chemistry. The pyrazole ring itself is a well-established coordinating motif, with its nitrogen atoms capable of binding to a wide range of metal ions to form stable complexes. mdpi.comnih.gov The addition of the boronic acid group provides a reactive handle for further functionalization or for secondary interactions within a metal complex, such as hydrogen bonding or even direct coordination under specific conditions.
The dual functionality of the molecule allows for the construction of sophisticated coordination compounds, including metal-organic frameworks (MOFs). researchgate.net In this context, the pyrazole nitrogens can act as the primary coordination sites linking metal centers, while the boronic acid group can be used to modify the properties of the resulting framework or to anchor other functional molecules within the pores. rsc.org For example, boronic acid groups have been incorporated into the pore walls of MOFs to create materials capable of selectively capturing catecholamines. rsc.org
The synthesis of poly(pyrazolyl)borate ligands, or "scorpionates," is a major area of coordination chemistry, and substituted pyrazoles are key starting materials for tuning the properties of these ligands. nih.gov Pyrazole-3-boronic acid can be used to synthesize these complex ligands, which can then be used to form complexes with transition metals, lanthanides, and actinides. nih.gov
Precursors for Advanced Materials Science
The unique combination of a privileged heterocyclic scaffold (pyrazole) and a reactive functional group (boronic acid) makes Pyrazole-3-boronic acid a significant building block for advanced materials. researchgate.net Its derivatives are utilized in the development of functional materials with tailored electronic, optical, and responsive properties.
In the field of organic electronics, pyrazole-boronic acid derivatives have been incorporated into luminescent materials for applications like organic light-emitting diodes (OLEDs). The boron atom can modulate the electronic properties of the organic molecule, influencing its performance in such devices.
Furthermore, boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, most notably sugars. acs.orgresearchgate.net By polymerizing monomers derived from Pyrazole-3-boronic acid, it is possible to create materials such as hydrogels that swell or shrink in response to glucose concentration. nih.govacs.org These responsive materials have potential applications in drug delivery systems, where a change in glucose level could trigger the release of a therapeutic agent like insulin. acs.org The ability to form dynamic covalent bonds also makes these polymers suitable for creating self-healing materials. acs.org
Table 2: Applications of Pyrazole-3-boronic Acid in Materials Science
| Application Area | Function of Pyrazole-3-boronic Acid | Resulting Material/System |
|---|---|---|
| Chemical Sensing | Serves as a recognition element for diols/carbohydrates. acs.orgnih.gov | Fluorescent or colorimetric sensors. nih.gov |
| Coordination Chemistry | Acts as a ligand precursor for metal ions. | Metal-Organic Frameworks (MOFs), Scorpionate ligands. nih.govrsc.org |
| Stimuli-Responsive Polymers | Provides glucose-responsive cross-linking points. acs.org | "Smart" hydrogels for drug delivery, self-healing materials. nih.govacs.org |
| Organic Electronics | Used as a building block for electronically active molecules. | Luminescent materials for OLEDs. |
| Nanomaterials | Integrated into nanostructures for specific functions. | Functional probes for biomedical imaging. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While methods for the synthesis of pyrazoles and boronic acids are independently well-established, the development of more direct, efficient, and sustainable routes to pyrazole-3-boronic acid hydrate (B1144303) remains a key objective. Future research should focus on moving beyond traditional multi-step syntheses.
Key areas for exploration include:
Direct C-H Borylation: Investigating transition-metal-catalyzed C-H borylation of pre-formed pyrazole (B372694) rings would be a highly atom-economical approach. This would circumvent the need for pre-functionalized pyrazoles, reducing the number of synthetic steps.
Green Synthesis Approaches: There is a growing need for environmentally benign synthetic methods. Future work could explore the use of greener solvents (like water or ethanol), microwave-assisted synthesis, or ultrasound-assisted methods to improve the environmental footprint of pyrazole-3-boronic acid hydrate production. researchgate.netnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. mdpi.com
One-Pot Syntheses: Designing one-pot, multi-component reactions where the pyrazole ring and the boronic acid functionality are installed in a single synthetic operation would significantly streamline the synthesis. mdpi.comnih.gov
| Synthetic Strategy | Rationale | Potential Advantages |
| Direct C-H Borylation | Atom economy and step reduction. | Fewer synthetic steps, reduced waste. |
| Green Synthesis | Environmental sustainability. | Reduced use of hazardous reagents and solvents. researchgate.net |
| Flow Chemistry | Improved control, safety, and scalability. | Higher yields, better reproducibility. mdpi.com |
| One-Pot Reactions | Increased efficiency and reduced work-up. | Time and resource savings. mdpi.comnih.gov |
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational studies can provide deep insights into its properties and reactivity.
Future computational research could focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound in greater detail. researchgate.netnih.gov This can help in understanding its reactivity and in the rational design of new derivatives.
Predictive Modeling of Reactivity: Computational models can be developed to predict the outcome of reactions involving this compound. This includes predicting its behavior in cross-coupling reactions, its potential as a catalyst, and its interactions with biological targets.
In Silico Screening: Computational screening of virtual libraries of pyrazole-3-boronic acid derivatives can help in identifying candidates with desired properties for various applications, such as medicinal chemistry or materials science. researchgate.net
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions with solvents or biomolecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. |
| In Silico Docking | Investigating potential binding modes with protein targets. researchgate.net |
Expanding the Scope of Reactivity and Mechanistic Understanding
A deeper understanding of the reactivity of this compound is crucial for its application in organic synthesis and beyond. The interplay between the pyrazole ring and the boronic acid moiety can lead to unique chemical transformations that are yet to be fully explored.
Future research should aim to:
Investigate Novel Transformations: Explore the use of this compound in a wider range of chemical reactions. This could include its application in novel cross-coupling reactions, as a ligand in catalysis, or as a building block for the synthesis of complex heterocyclic systems.
Mechanistic Elucidation: Detailed mechanistic studies of reactions involving this compound are needed. This could involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to unravel reaction pathways and identify key intermediates. rsc.org
Role of the N-H Proton: The acidic N-H proton of the pyrazole ring can play a crucial role in its reactivity, potentially participating in proton-coupled electron transfer processes or acting as a proton shuttle in catalytic cycles. mdpi.com Further investigation into the role of this proton is warranted.
Integration with Emerging Chemical Technologies (e.g., Machine Learning in Synthesis Design)
The integration of emerging technologies like machine learning (ML) and artificial intelligence (AI) has the potential to revolutionize chemical research. For this compound, these technologies can accelerate the discovery of new synthetic routes and applications.
Future directions include:
Machine Learning for Reaction Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive trial-and-error experimentation. wpmucdn.com
AI-Driven Synthesis Planning: Retrosynthesis software, powered by AI, can be used to design novel and efficient synthetic routes to complex molecules starting from this compound.
Predictive Models for Properties: ML models can be developed to predict the physicochemical and biological properties of new pyrazole-3-boronic acid derivatives, enabling the rapid screening of large virtual libraries.
Unexplored Applications in Chemical Sciences
While pyrazole derivatives have found applications in various fields, there are still many unexplored avenues for this compound. nih.govmdpi.com Its unique structure suggests potential in several areas of chemical science.
Potential unexplored applications include:
Development of Novel Catalysts: The presence of both a pyrazole ring and a boronic acid group makes this molecule an interesting candidate for the development of new bifunctional catalysts. mdpi.com
Materials Science: this compound could serve as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with interesting optical, electronic, or porous properties.
Chemical Sensors: The boronic acid moiety is known to interact with diols, making it a potential recognition element for the development of sensors for saccharides and other biologically important molecules.
Bioorthogonal Chemistry: The unique reactivity of the boronic acid group could be exploited in the development of new bioorthogonal reactions for labeling and imaging biomolecules in living systems.
| Application Area | Rationale for this compound |
| Catalysis | Potential for bifunctional catalysis due to the pyrazole and boronic acid groups. mdpi.com |
| Materials Science | Building block for novel functional materials. |
| Chemical Sensing | Boronic acid moiety for saccharide recognition. |
| Bioorthogonal Chemistry | Unique reactivity of the boronic acid for bioconjugation. |
Q & A
Q. What are the recommended synthetic routes for Pyrazole-3-boronic Acid Hydrate, and how do reaction conditions influence yield?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of pyrazole precursors. A modular approach involves:
- Step 1: Bromination of pyrazole at the 3-position using N-bromosuccinimide (NBS) under radical initiation .
- Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
- Step 3: Hydrolysis of the boronate ester to yield the boronic acid hydrate.
Key Factors:
- Oxygen-free conditions prevent boronic acid oxidation.
- Catalyst loading (1–5 mol%) and temperature (60–100°C) critically affect yield.
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | THF | 75–85 | |
| Direct Functionalization | Cu(I)-ligand | DMF | 60–70 |
Q. How should this compound be purified to ensure stability?
Purification involves:
- Recrystallization: Use methanol/water mixtures to isolate the hydrate form.
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:3) to remove unreacted boronate esters .
- Lyophilization: For lab-scale storage, freeze-drying minimizes decomposition .
Critical Note: Avoid prolonged exposure to moisture or acidic conditions to prevent boronic acid trimerization .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Double gloves (nitrile inner, chemical-resistant outer), lab coats, and safety goggles .
- Ventilation: Use fume hoods to limit inhalation of fine particles (N95/P1 masks recommended) .
- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydration loss .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: B NMR (δ ~30 ppm confirms boronic acid; δ ~18 ppm indicates boronate esters) .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to detect hydrolysis byproducts .
- FT-IR: B-O stretching (1340–1390 cm⁻¹) and O-H (broad peak ~3400 cm⁻¹) for hydrate identification .
Q. How is this compound utilized in Suzuki-Miyaura couplings?
As a key coupling partner:
- Substrate Scope: Reacts with aryl/heteroaryl halides (e.g., bromopyridines, chloroquinolines) .
- Conditions: 1.5 equiv boronic acid, Pd(PPh₃)₄ (2 mol%), K₂CO₃ in DME/H₂O (3:1), 80°C, 12–24 h .
Optimization Tip: Add molecular sieves to sequester water and improve coupling efficiency .
Advanced Research Questions
Q. How does pyrazole tautomerism influence the reactivity of this compound?
The 3(5)-tautomeric equilibrium affects boronic acid geometry and electronic properties:
- 3-Tautomer: Boron at position 3 enhances steric accessibility for transmetallation in couplings.
- 5-Tautomer: Less reactive due to hindered boron coordination .
Experimental Validation: Variable-temperature H NMR in DMSO-d₆ reveals tautomer ratios (typically 4:1 favoring 3-tautomer at 25°C) .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Q. How can computational modeling optimize reaction pathways involving this compound?
- DFT Calculations: Predict transition states for Suzuki-Miyaura couplings (e.g., B–O bond activation energy ~25 kcal/mol) .
- Solvent Effects: COSMO-RS models simulate polarity impacts on boronic acid solubility and reactivity .
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value | Software | Reference |
|---|---|---|---|
| B–O Bond Length (Å) | 1.36 | Gaussian 16 | |
| Solvation Energy (kcal/mol) | -12.7 (in DMSO) | COSMO-RS |
Q. What advanced techniques resolve contradictions in kinetic data for boronic acid reactions?
Q. How do steric and electronic modifications of the pyrazole ring affect catalytic activity?
- Steric Effects: Bulky substituents at position 1 (e.g., trifluoromethyl) reduce coupling yields by 20–30% .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving cross-coupling efficiency .
Experimental Design: Synthesize derivatives (e.g., 1-propyl-3-CF₃ analogs) and compare reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
